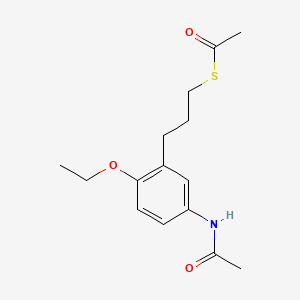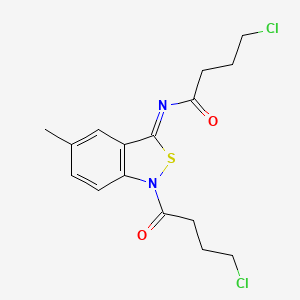
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzisothiazole ring, multiple chlorine atoms, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination reactions are carried out to introduce chlorine atoms at specific positions on the benzisothiazole ring.
Attachment of the Butanamide Group: The butanamide group is introduced through amide bond formation reactions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple chlorine atoms and the benzisothiazole ring
Properties
CAS No. |
99523-70-3 |
|---|---|
Molecular Formula |
C16H18Cl2N2O2S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorobutanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C16H18Cl2N2O2S/c1-11-6-7-13-12(10-11)16(19-14(21)4-2-8-17)23-20(13)15(22)5-3-9-18/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
AOAYASSWEQULKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCCl)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


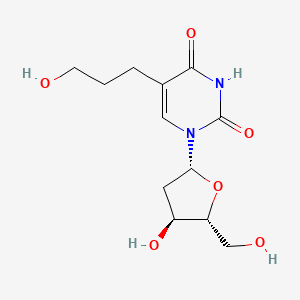
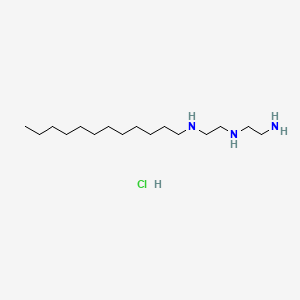

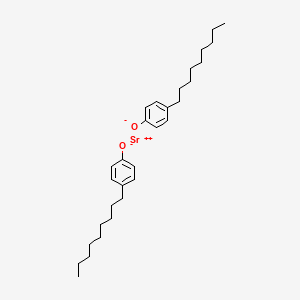
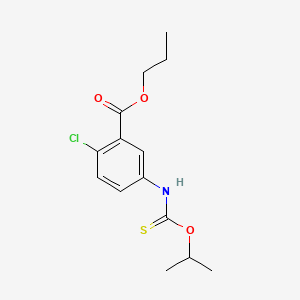

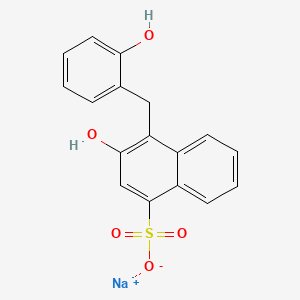



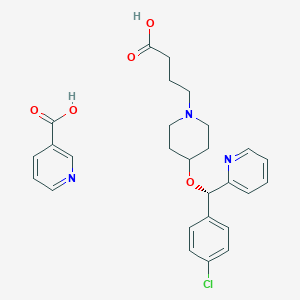

![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
